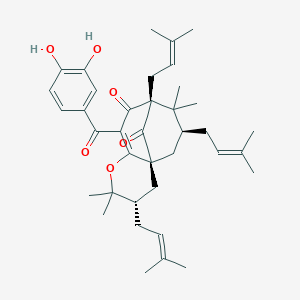

7-Epi-Isogarcinol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H50O6 |

|---|---|

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(1S,3S,9R,11S)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27-,37-,38-/m0/s1 |

InChI Key |

KXTNVBQRLRYVCO-PFACJMQPSA-N |

Isomeric SMILES |

CC(=CC[C@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C |

Canonical SMILES |

CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 7-Epi-Isogarcinol from Garcinia Species: A Technical Guide

The genus Garcinia, belonging to the Clusiaceae family, is a rich source of bioactive secondary metabolites, particularly polyisoprenylated benzophenones (PPAPs) and xanthones.[1][2] These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][3][4] Among the vast array of molecules isolated from this genus, 7-epi-isogarcinol has emerged as a compound of interest, demonstrating significant biological potential. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Isolation from Garcinia ovalifolia

This compound, along with its isomer isogarcinol, has been successfully isolated from the roots of Garcinia ovalifolia.[5] The discovery process typically involves a bioassay-guided fractionation approach, where crude extracts are systematically separated into fractions, and each fraction is tested for biological activity to guide the purification of the active constituents.

General Isolation Workflow

The isolation of this compound follows a multi-step process involving extraction, fractionation, and chromatographic purification. A generalized workflow for this process is outlined below.

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The definitive structure of this compound was established through extensive spectroscopic analysis. Key techniques employed include:

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are crucial for elucidating the complex polycyclic structure, establishing the connectivity of atoms, and determining the relative stereochemistry of the molecule.[6] The "epi" designation in this compound indicates a difference in the stereochemical configuration at the C-7 position compared to its isomer, isogarcinol.

Biological Activities and Quantitative Data

This compound has demonstrated significant antiproliferative activity against human cancer cell lines.[5] Studies on human promyelocytic leukemia (HL-60) and prostate cancer (PC-3) cells have shown that it can inhibit cell growth in a concentration-dependent manner.[5]

| Compound | Cell Line | IC₅₀ (µg/mL) after 48h | IC₅₀ (µM) |

| This compound | HL-60 | 7 | ~11.6 |

| PC-3 | 7 | ~11.6 | |

| Isogarcinol | HL-60 | 8 | ~13.3 |

| PC-3 | 4 | ~6.6 |

Note: Molar concentrations (µM) are approximated based on a molecular weight of 602.8 g/mol for isogarcinol and its epimer.[7]

The primary mechanism behind its anticancer effect appears to be the induction of apoptosis.[5] This is supported by observations of morphological changes in treated cells, cell cycle arrest, and the disruption of the mitochondrial membrane potential.[5] Furthermore, some evidence suggests that related compounds may exert their effects through the downregulation of the STAT3 signaling pathway.[3]

Detailed Experimental Protocols

Extraction and Fractionation of this compound from G. ovalifolia

This protocol is a composite based on methodologies reported for Garcinia species.[5][8][9]

-

Plant Material Preparation: Air-dry the roots of G. ovalifolia at room temperature and grind them into a fine powder.

-

Soxhlet Extraction: Subject approximately 100 g of the powdered plant material to Soxhlet extraction with 350 mL of methanol for 24-48 hours.[9]

-

Concentration: Remove the methanol from the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in a mixture of water and methanol.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds and lipids.

-

Subsequently, partition the aqueous-methanolic layer with ethyl acetate to extract semi-polar compounds, which typically contain the bioactive PPAPs.

-

Collect the ethyl acetate fraction, which is expected to contain this compound.

-

-

Drying and Storage: Dry the resulting ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the concentrated bioactive fraction.

Chromatographic Separation and Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).[8]

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% petroleum ether or n-hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 95:5, 90:10, 85:15, etc.).[8]

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 200 mL) and monitor the separation using analytical Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Combine sub-fractions showing similar TLC profiles and containing the compound of interest.

-

Apply the combined fraction as a band onto a preparative TLC plate (Silica gel 60 F₂₅₄).

-

Develop the plate using an appropriate solvent system (e.g., petroleum ether:ethyl acetate 85:15) to achieve clear separation.

-

Visualize the bands under UV light, scrape the band corresponding to this compound, and elute the compound from the silica with a polar solvent like methanol or ethyl acetate.

-

-

Recrystallization:

-

Filter the eluate to remove silica particles and evaporate the solvent.

-

Dissolve the resulting solid in a minimal amount of a suitable solvent and allow it to recrystallize to obtain the pure compound. A yield of 250 mg of 7-epigarcinol (a synonym often used for this compound) has been reported from such procedures.[5]

-

MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed HL-60 or PC-3 cells in a 96-well plate at a density of 1 x 10⁶ cells/well in 2 mL of appropriate culture medium.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 5 to 20 µg/mL) and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.

Analysis of Apoptosis and Mitochondrial Membrane Potential

Caption: Workflow for apoptosis and mitochondrial membrane potential (MMP) assays.

-

Cell Treatment: Treat HL-60 cells (1 x 10⁶ cells/well) with different concentrations of this compound for 24 hours.[5]

-

Rhodamine-123 Staining: Thirty minutes before the end of the incubation, add Rhodamine-123 to a final concentration of 200 nM and incubate in the dark.[5]

-

Cell Collection: Collect the cells by centrifugation (400 g, 4°C, 5 min).

-

Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

-

Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence indicates a loss of mitochondrial membrane potential. At a concentration of 20 µg/mL, isogarcinol and its epimer caused a potential loss of up to 98%.[5]

Proposed Signaling Pathway Involvement

The anticancer activity of this compound is linked to the intrinsic (mitochondrial) pathway of apoptosis. While the complete signaling cascade has not been fully elucidated for this specific compound, related PPAPs have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as STAT3.[3]

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

The discovery of this compound from Garcinia species adds another valuable molecule to the growing library of bioactive natural products. Its potent antiproliferative and pro-apoptotic activities against cancer cells highlight its potential as a lead compound for the development of novel anticancer therapeutics. The detailed protocols provided herein offer a framework for its isolation and biological evaluation. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and investigate its potential in combination therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Biological Aspects of Garcinol and Isogarcinol: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isogarcinol | C38H50O6 | CID 11135781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uky.edu [uky.edu]

- 9. Antioxidant and Antimicrobial Activities of the Extracts from Different Garcinia Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation and Purification of 7-Epigarcinol

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 7-epigarcinol, a polyisoprenylated benzophenone found in plants of the Garcinia genus. The protocols and data presented are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The compound, often isolated alongside its isomer isogarcinol, has garnered interest for its potential biological activities.[1][2]

The primary source detailed in the literature for the successful isolation of 7-epigarcinol is Garcinia ovalifolia.[1][3] This guide focuses on the bioassay-guided fractionation approach used to obtain the pure compound from the stem bark of this plant.

Data Summary

The following table summarizes the quantitative data from a representative isolation process, providing a clear overview of the yields at various stages.

| Stage of Process | Material | Starting Quantity | Yield |

| Extraction | Air-dried, powdered stem bark of G. ovalifolia | 2.5 kg | 150 g (Crude Methanolic Extract) |

| Initial Chromatography | Crude Methanolic Extract | 100 g | - |

| Final Purification | Chromatographic Sub-fraction B | Not specified | 250 mg (7-Epigarcinol) |

| Byproduct Purification | Chromatographic Sub-fraction C | Not specified | 25 mg (Isogarcinol) |

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the isolation and purification of 7-epigarcinol from its natural source.

Plant Material and Extraction

The initial step involves the collection and processing of the plant material to create a crude extract containing the target compound.

-

Source Material: The stem bark of Garcinia ovalifolia is collected, air-dried, and finely powdered.[1]

-

Extraction Procedure:

-

2.5 kg of the powdered stem bark is macerated in 5 liters of methanol for 48 hours at room temperature.[1]

-

The resulting solution is filtered using Whatman No. 1 filter paper to remove solid plant material.[1]

-

The filtrate is concentrated under vacuum to yield a dark brown paste, which constitutes the crude extract (150 g yield).[1]

-

Initial Chromatographic Separation: Vacuum Liquid Chromatography (VLC)

The crude extract is subjected to an initial round of chromatography to separate it into simpler fractions.

-

Slurry Preparation: 100 g of the crude extract is dissolved in methanol and adsorbed onto 120 g of silica gel (60–120 mesh).[1]

-

Column Packing: The slurry is then applied to a Vacuum Liquid Chromatography (VLC) column packed with 800 g of silica gel (120–200 mesh).[1]

-

Elution Gradient: The column is eluted with a gradient of hexane/ethyl acetate followed by ethyl acetate/methanol at a flow rate of 2 mL/min.[1] Fractions of 250 mL each are collected. The gradient steps include:

-

100% Hexane

-

Hexane/Ethyl Acetate (75:25)

-

Hexane/Ethyl Acetate (50:50)

-

100% Ethyl Acetate

-

Ethyl Acetate/Methanol (90:10)

-

100% Methanol[1]

-

-

Fraction Pooling: The collected fractions are analyzed by Thin Layer Chromatography (TLC), and based on their profiles, they are pooled into seven main sub-fractions (A to G).[1]

Final Purification

The sub-fractions containing the compounds of interest undergo further purification to yield pure 7-epigarcinol.

-

Target Fractions: Sub-fractions B, C, and D are selected for further investigation.[1]

-

Purification Techniques: A combination of column chromatography, preparative thin-layer chromatography, and recrystallization using various solvents is employed to isolate the individual compounds.[1]

-

Isolated Compounds: This final purification stage yields three distinct compounds:

-

7-epigarcinol (250 mg)

-

Isogarcinol (25 mg)

-

Manniflavanone (40 mg)[1]

-

Structural Confirmation

The identity and structure of the isolated compounds are confirmed using modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1][3]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the isolation of 7-epigarcinol.

Caption: A flowchart detailing the experimental workflow for isolating 7-Epigarcinol.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 7-Epi-Isogarcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 7-Epi-Isogarcinol, a polyisoprenylated benzophenone found in the Garcinia genus. While specific spectral data for this compound is not extensively published, this guide outlines the general experimental protocols and the spectroscopic techniques that are fundamental to determining the structure of this and related natural products.

Introduction

This compound is a stereoisomer of Isogarcinol, a well-known natural product isolated from various Garcinia species. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. The precise determination of their chemical structure is a critical first step in understanding their structure-activity relationships and potential for therapeutic development.

The structural elucidation of complex natural products like this compound relies on a combination of isolation techniques and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

The following sections detail the typical experimental workflow for the isolation and structural characterization of this compound from its natural source.

A common method for isolating this compound from plant material, such as the stem bark of Garcinia ovalifolia, involves solvent extraction followed by chromatographic separation.[1][2]

Protocol for Extraction and Fractionation:

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., stem bark, 1 kg) is subjected to extraction with methanol (MeOH, 3 x 5 L) at room temperature for 48 hours for each extraction.

-

Crude Extract Preparation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[3]

-

Column Chromatography: The fractions (e.g., the CH₂Cl₂ or EtOAc fraction) showing potential for containing the target compound are subjected to column chromatography over silica gel.

-

Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Further Purification: Fractions containing this compound are further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Diagram of the Isolation and Purification Workflow:

Caption: General workflow for the isolation and purification of this compound.

The structure of the isolated compound is determined using a suite of spectroscopic techniques.

Instrumentation:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

-

Other Techniques: Infrared (IR) spectroscopy can provide information about functional groups, and UV-Vis spectroscopy can indicate the presence of chromophores.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 5 | 3.50 | dd | 10.5, 5.0 |

| 6a | 2.10 | m | |

| 6b | 1.95 | m | |

| 7 | 3.20 | t | 5.5 |

| 1'a | 3.10 | m | |

| 1'b | 2.95 | m | |

| 2' | 5.10 | t | 7.0 |

| 4'a | 2.50 | m | |

| 4'b | 2.40 | m | |

| 5' | 5.05 | t | 7.0 |

| 2'' | 6.80 | d | 8.5 |

| 5'' | 7.20 | d | 2.0 |

| 6'' | 7.15 | dd | 8.5, 2.0 |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) |

| 1 | 205.0 |

| 2 | 118.0 |

| 3 | 195.5 |

| 4 | 105.0 |

| 4a | 60.0 |

| 5 | 45.0 |

| 6 | 28.0 |

| 7 | 85.0 |

| 8 | 58.0 |

| 8a | 198.0 |

| 1' | 22.0 |

| 2' | 122.0 |

| 3' | 135.0 |

| 4' | 26.0 |

| 5' | 124.0 |

| 1'' | 128.0 |

| 2'' | 115.0 |

| 3'' | 145.0 |

| 4'' | 148.0 |

| 5'' | 116.0 |

| 6'' | 123.0 |

Structure Elucidation through 2D NMR

Two-dimensional NMR experiments are essential for establishing the connectivity of atoms within the molecule.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton spin systems within the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for identifying the positions of quaternary carbons.

Diagram of Key HMBC and COSY Correlations:

Caption: Hypothetical key HMBC and COSY correlations for this compound.

Interpretation of Spectroscopic Data:

-

Molecular Formula: HRESIMS would provide the exact mass, from which the molecular formula (C₃₈H₅₀O₆) can be determined.

-

¹H and ¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms, while the chemical shifts and multiplicities in the ¹H NMR spectrum provide information about the electronic environment and neighboring protons for each proton.

-

COSY Analysis: COSY correlations would reveal the connectivity of adjacent protons, helping to piece together fragments of the molecule, such as the prenyl side chains and parts of the polycyclic core.

-

HMBC Analysis: HMBC correlations are critical for connecting these fragments. For instance, correlations from the protons of the prenyl groups to carbons in the core structure would establish their points of attachment. Correlations from protons on the core to the carbonyl carbons would confirm the benzophenone skeleton.

-

Stereochemistry: The relative stereochemistry, particularly at C-7 which distinguishes it from isogarcinol, would be determined by Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which show through-space correlations between protons that are close to each other.

Conclusion

The structural elucidation of this compound is a systematic process that combines careful isolation and purification with detailed analysis of spectroscopic data. While specific published data for this epimer is scarce, the methodologies outlined in this guide are standard practice in the field of natural product chemistry. The combination of 1D and 2D NMR techniques, along with mass spectrometry, provides the necessary information to unambiguously determine the planar structure and relative stereochemistry of such complex molecules, which is essential for advancing their study as potential therapeutic agents.

References

- 1. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 7-Epi-Isogarcinol: A Technical Guide to its NMR and MS Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 7-Epi-Isogarcinol, a polyisoprenylated benzophenone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its isolation and analysis, and a visualization of its putative signaling pathway.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra are critical for confirming the complex polycyclic structure and the stereochemistry at the C-7 position. The following tables summarize the anticipated chemical shifts for this compound. These values are predicted based on the analysis of isogarcinol and other similar benzophenones isolated from Garcinia species.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | |||

| H-2' | 6.8 - 7.2 | d | ~8.0 |

| H-5' | 6.7 - 6.9 | d | ~2.0 |

| H-6' | 6.8 - 7.1 | dd | ~8.0, 2.0 |

| Vinyl Protons | |||

| H-12 | 5.0 - 5.2 | t | ~7.0 |

| H-17 | 5.0 - 5.2 | t | ~7.0 |

| H-22 | 5.0 - 5.2 | t | ~7.0 |

| Methine Protons | |||

| H-1 | 2.8 - 3.2 | m | |

| H-7 | 3.5 - 3.8 | d | |

| Methylene Protons | |||

| H-11 | 1.8 - 2.2 | m | |

| H-16 | 1.8 - 2.2 | m | |

| H-21 | 1.8 - 2.2 | m | |

| Methyl Protons | |||

| H-14 | 1.5 - 1.7 | s | |

| H-15 | 1.5 - 1.7 | s | |

| H-19 | 1.5 - 1.7 | s | |

| H-20 | 1.5 - 1.7 | s | |

| H-24 | 1.5 - 1.7 | s | |

| H-25 | 1.5 - 1.7 | s | |

| H-29 | 1.0 - 1.3 | s | |

| H-30 | 1.0 - 1.3 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbons | |

| C-9 | 195 - 205 |

| C-1' | 195 - 205 |

| C-3 | 190 - 200 |

| Aromatic/Enol Carbons | |

| C-2 | 100 - 110 |

| C-4 | 160 - 170 |

| C-5 | 110 - 120 |

| C-6 | 180 - 190 |

| C-2' | 115 - 125 |

| C-3' | 140 - 150 |

| C-4' | 145 - 155 |

| C-5' | 115 - 125 |

| C-6' | 120 - 130 |

| Vinyl Carbons | |

| C-12 | 120 - 125 |

| C-13 | 130 - 135 |

| C-17 | 120 - 125 |

| C-18 | 130 - 135 |

| C-22 | 120 - 125 |

| C-23 | 130 - 135 |

| Quaternary Carbons | |

| C-8 | 55 - 65 |

| C-10 | 45 - 55 |

| C-26 | 75 - 85 |

| C-27 | 40 - 50 |

| Methine Carbons | |

| C-1 | 40 - 50 |

| C-7 | 70 - 80 |

| Methylene Carbons | |

| C-11 | 25 - 35 |

| C-16 | 25 - 35 |

| C-21 | 25 - 35 |

| Methyl Carbons | |

| C-14 | 20 - 30 |

| C-15 | 20 - 30 |

| C-19 | 15 - 25 |

| C-20 | 15 - 25 |

| C-24 | 15 - 25 |

| C-25 | 15 - 25 |

| C-29 | 20 - 30 |

| C-30 | 20 - 30 |

Mass Spectrometry (MS) Data

Electrospray ionization (ESI) mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is expected.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion | Interpretation |

| 603.36 | [M+H]⁺ | Protonated molecular ion |

| 585.35 | [M+H - H₂O]⁺ | Loss of a water molecule |

| 547.34 | [M+H - C₄H₈]⁺ | Loss of isobutylene from a prenyl group |

| 491.28 | [M+H - C₈H₁₆]⁺ | Loss of two isobutylene units |

| 423.23 | [M+H - C₁₀H₁₈O]⁺ | Cleavage of the bicyclic core |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the successful isolation of "epigarcinol" from Garcinia ovalifolia.[1]

NMR Spectroscopic Analysis

-

Instrumentation: A Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Standard single-pulse experiments are performed. Typical parameters include a spectral width of 12-16 ppm, 32k data points, a relaxation delay of 1-2 s, and 16-64 scans.

-

¹³C NMR: Proton-decoupled spectra are acquired. Typical parameters include a spectral width of 220-250 ppm, 64k data points, a relaxation delay of 2-5 s, and 1024-4096 scans.

-

2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Mass Spectrometric Analysis

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound (1-10 µg/mL) is prepared in methanol or acetonitrile.

-

Analysis Conditions: The sample is introduced into the ESI source via direct infusion or coupled to a liquid chromatography system.

-

Ionization Mode: Positive ion mode is typically used.

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizer Gas (N₂): Flow rate of 1-2 L/min.

-

Drying Gas (N₂): Temperature of 200-300 °C.

-

-

MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Biological Activity and Signaling Pathway

This compound, along with its isomer isogarcinol, has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells and induce apoptosis.[1][2] The mechanism of action is believed to involve the mitochondrial pathway of apoptosis.

The proposed mechanism suggests that this compound induces apoptosis by modulating the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.

This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data, experimental protocols, and pathway visualization will aid in the identification, characterization, and further investigation of this promising natural product.

References

- 1. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 7-Epi-Isogarcinol

Introduction: 7-Epi-Isogarcinol is a naturally occurring polycyclic polyprenylated acylphloroglucinol (PPAP), a class of compounds known for their complex chemical structures and diverse biological activities.[1] Isolated from plants of the Garcinia genus, such as Garcinia xanthochymus and Garcinia ovalifolia, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a complex organic molecule with a high molecular weight and a lipophilic nature. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₅₀O₆ | [1][2][3] |

| Molecular Weight | 602.8 g/mol | [1][2][3] |

| CAS Number | 1141378-40-6 | [1][2][3] |

| Appearance | Powder | [3] |

| Purity | ≥89% | [3] |

| IUPAC Name | (1S,3S,9R,11S)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.0¹,⁶]tridec-6-ene-8,13-dione | |

| SMILES | CC(=CC[C@H]1C[C@]23C--INVALID-LINK--(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C">C@@HCC=C(C)C)C | |

| InChI | InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27-,37-,38-/m0/s1 | |

| InChIKey | KXTNVBQRLRYVCO-PFACJMQPSA-N | |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Spectroscopic Data

For reference, the related compound Isogarcinol , which differs only in the stereochemistry at the 7-position, has been characterized. It is important to note that while the overall spectral features will be similar, there will be distinct differences in the chemical shifts and coupling constants, particularly for the protons and carbons in the vicinity of the C-7 chiral center.

UV/Vis Spectroscopy:

-

λmax: 228, 230, 276 nm

Biological Activity and Signaling Pathways

This compound has been identified as a compound with moderate antiproliferative activity.[1] Its primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway.

STAT3 Inhibition: this compound is known to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[4] STAT3 is a key transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and migration. By blocking this pathway, this compound can induce apoptosis and inhibit cell migration.

Induction of Apoptosis: Studies on human promyelocytic leukemia (HL-60) cells have shown that this compound induces apoptosis in a concentration-dependent manner.[2][5] This is associated with:

-

Cell Cycle Arrest: It causes a significant arrest of cells in the G2/S phase of the cell cycle.[2][5]

-

Mitochondrial Dysfunction: It leads to the disruption of the mitochondrial membrane potential (MMP).[2][5]

-

Reactive Oxygen Species (ROS) Generation: An increase in ROS production is observed following treatment.[2][5]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from Garcinia species, such as Garcinia ovalifolia.[2][5]

-

Extraction:

-

Air-dried and powdered plant material (e.g., stem bark) is macerated in methanol at room temperature for 48 hours.

-

The resulting solution is filtered, and the filtrate is concentrated under vacuum to yield a crude extract.

-

-

Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

Elution is performed using a gradient of solvents, typically starting with nonpolar solvents like hexane and gradually increasing the polarity with ethyl acetate and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing this compound are pooled and further purified using preparative TLC or recrystallization to yield the pure compound.

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

-

The workflow for the isolation and biological evaluation of this compound is depicted below.

Caption: Experimental workflow for this compound.

Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][5]

-

Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a further 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to quantify apoptosis and determine the cell cycle distribution.[2][5]

-

Cell Treatment: Cells are treated with this compound for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G1 peak (indicative of apoptotic cells) are quantified.

Analysis of Nuclear Morphology (Hoechst 33258 Staining)

This method is used to visualize changes in nuclear morphology characteristic of apoptosis.[2][6]

-

Cell Treatment: Cells grown on coverslips are treated with this compound for 24 hours.

-

Staining: Cells are washed with PBS and stained with Hoechst 33258 solution (10 µg/mL) for 30 minutes in the dark.

-

Microscopy: Coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Mitochondrial Membrane Potential (MMP) Assay

The fluorescent dye Rhodamine-123 is used to assess changes in MMP.[2][6]

-

Cell Treatment: Cells are treated with this compound for 24 hours.

-

Staining: Rhodamine-123 (200 nM) is added to the cell culture 30 minutes before the end of the treatment period.

-

Cell Harvesting: Cells are collected, washed with PBS, and resuspended in PBS.

-

Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry in the FL-1 channel. A decrease in fluorescence intensity indicates a loss of MMP.

Conclusion

This compound is a promising natural product with demonstrated antiproliferative and pro-apoptotic activities. Its ability to inhibit the STAT3 signaling pathway and induce mitochondrial-mediated apoptosis makes it a compound of significant interest for further investigation in the context of cancer drug development. The experimental protocols detailed in this guide provide a foundation for researchers to explore the therapeutic potential of this and related polycyclic polyprenylated acylphloroglucinols. Further research is warranted to fully elucidate its spectroscopic properties, expand upon its mechanisms of action, and evaluate its efficacy and safety in preclinical models.

References

- 1. Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) from Garcinia Oblongifolia and their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Polyprenylated Acylphloroglucinols With Different Carbon Skeletons From the Fruits of Garcinia multiflora [frontiersin.org]

- 3. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogj.com [phcogj.com]

- 5. researchgate.net [researchgate.net]

- 6. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, extraction, and biological activities of 7-Epi-Isogarcinol and related polyisoprenylated benzophenones. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways.

Natural Sources and Quantitative Analysis

This compound and its related compounds, primarily isogarcinol and garcinol, are predominantly found in various species of the genus Garcinia. These compounds are polyisoprenylated benzophenones, a class of secondary metabolites known for their diverse biological activities. The concentration and yield of these compounds can vary significantly depending on the plant species, the specific part of the plant used (e.g., fruit rind, root, stem bark), and the extraction method employed.

Table 1: Quantitative Analysis of this compound and Related Compounds in Garcinia Species

| Compound | Garcinia Species | Plant Part | Extraction Method | Yield/Concentration | Reference |

| This compound | Garcinia indica | Root | Ethyl Acetate Maceration followed by Column Chromatography | Characterized by HPTLC-MS (m/z 625.28 and 587.45) | [1][2] |

| 7-Epigarcinol | Garcinia ovalifolia | Stem Bark | Methanol Maceration followed by Column Chromatography | 250 mg from 2.5 kg of dried stem bark | [3][4] |

| Isogarcinol | Garcinia ovalifolia | Stem Bark | Methanol Maceration followed by Column Chromatography | 25 mg from 2.5 kg of dried stem bark | [3][4] |

| Isogarcinol | Garcinia indica | Fruit Rind | Ultrasound-Assisted Extraction | LOQ: 0.05 ng/mL; LOD: 0.017 ng/mL (LC/ESI-MS/MS) | [5] |

| Isogarcinol | Garcinia indica | Fruit | HPTLC | Linear range: 990 to 6900 ng | [6] |

| Garcinol | Garcinia indica | Fruit Rind | Ultrasound-Assisted Extraction | LOQ: 0.06 ng/mL; LOD: 0.021 ng/mL (LC/ESI-MS/MS) | [5] |

| Garcinol | Garcinia xanthochymus | Fruit | Not specified | 286.37 mg/g | [7] |

| Garcinol | Garcinia sopsopia | Fruit | Not specified | 195.98 mg/g | [7] |

| Garcinol | Garcinia indica | Fruit | HPTLC | Linear range: 200 to 1400 ng | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound and related compounds from Garcinia species.

Extraction and Isolation of 7-Epigarcinol and Isogarcinol from Garcinia ovalifolia[3][4]

This protocol is based on the successful isolation of 7-epigarcinol and isogarcinol from the stem bark of Garcinia ovalifolia.

I. Plant Material and Extraction:

-

Air-dry and powder the stem bark of G. ovalifolia.

-

Macerate 2.5 kg of the powdered bark in 5 L of methanol for 48 hours at room temperature.

-

Filter the solution through Whatman No. 1 filter paper.

-

Concentrate the filtrate under vacuum to obtain a dark brown crude extract (approximately 150 g).

II. Column Chromatography:

-

Dissolve 100 g of the crude extract in methanol to form a slurry and adsorb it onto 120 g of silica gel (60–120 mesh).

-

Subject the adsorbed material to Vacuum Liquid Chromatography (VLC) on a column packed with 800 g of silica gel (120–200 mesh).

-

Elute the column with a gradient of hexane/ethyl acetate followed by ethyl acetate/methanol at a flow rate of 2 mL/min, collecting 250 mL fractions.

-

Pure hexane (fractions 1–5)

-

Hexane/Ethyl Acetate (75:25) (fractions 6–12)

-

Hexane/Ethyl Acetate (50:50) (fractions 13–25)

-

Ethyl Acetate (fractions 26–33)

-

Ethyl Acetate/Methanol (90:10) (fractions 116–125)

-

Methanol (fractions 126–132)

-

-

Pool the fractions based on Thin Layer Chromatography (TLC) analysis into seven sub-fractions (A to G).

-

Further purify sub-fractions B, C, and D using column chromatography, preparative TLC, and recrystallization to yield 7-epigarcinol (250 mg) and isogarcinol (25 mg).

Characterization Techniques

I. High-Performance Thin-Layer Chromatography (HPTLC) - Mass Spectrometry (MS) for this compound from Garcinia indica [1][2]

-

Extraction: Macerate crushed natural roots of G. indica in ethyl acetate. Concentrate the extract using a rotary evaporator.

-

Column Chromatography: Subject the extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

HPTLC Analysis:

-

Stationary Phase: Precoated silica 60 F-254S HPTLC plates.

-

Mobile Phase: n-pentane-ethyl acetate-formic acid (7:3:0.5, v/v/v).

-

Detection: Densitometric determination at 327 nm in reflection-absorption mode.

-

-

MS Analysis: Couple the HPTLC system to a mass spectrometer for the characterization of compounds from the TLC bands. This compound is identified by its mass-to-charge ratio (m/z).

II. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

-

The structures of the isolated compounds are typically confirmed using 1D and 2D NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS)[3][4][8]. These techniques provide detailed information about the chemical structure, including stereochemistry.

Signaling Pathways and Biological Activities

This compound and its analogs exhibit a range of biological activities, including anticancer and anti-inflammatory effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Induction of Apoptosis via the Mitochondrial Pathway

7-Epigarcinol and isogarcinol have been shown to induce apoptosis in cancer cells, such as human promyelocytic leukemia (HL-60) cells[3][4][9]. A key mechanism is the disruption of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.

Caption: Apoptosis induction by 7-Epigarcinol/Isogarcinol.

Inhibition of the NF-κB Signaling Pathway

Garcinol, a closely related compound, has been demonstrated to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway[10][11][12]. This pathway is crucial for regulating the expression of genes involved in inflammation and cell survival.

Caption: Inhibition of the NF-κB pathway by Garcinol.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. While direct studies on this compound are limited, related compounds have been shown to modulate this pathway.

Caption: Modulation of the PI3K/Akt/mTOR pathway.

Conclusion

This compound and its related polyisoprenylated benzophenones from Garcinia species represent a promising class of natural products for drug discovery and development. Their significant biological activities, particularly in the realms of cancer and inflammation, are underpinned by their interactions with key cellular signaling pathways. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of these compounds, offering standardized data and methodologies to support future investigations. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to optimize its extraction and purification for potential clinical applications.

References

- 1. ijpsr.com [ijpsr.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. adtu.in [adtu.in]

- 8. Flash chromatographic isolation of garcinol and isogarcinol from Garcinia indica Choisy (kokum) fruit and evaluation of their potential antibiofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis-inducing effect of garcinol is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. article.imrpress.com [article.imrpress.com]

- 12. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Novel Garcinia-Derived Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Garcinia, a group of evergreen trees and shrubs found throughout tropical regions, has long been a source of valuable compounds in traditional medicine.[1][2] In recent years, scientific exploration into this genus has unveiled a plethora of novel bioactive molecules with significant therapeutic potential.[1] This technical guide provides an in-depth overview of the biological activities of these emerging compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.

Bioactive Compounds from Garcinia and Their Biological Activities

Species of the Garcinia genus are rich sources of secondary metabolites, including xanthones, benzophenones, flavonoids, and triterpenes, which are responsible for their diverse pharmacological effects.[1][3][4] Key compounds that have garnered significant scientific interest include garcinol, α-mangostin, cambogin, and gambogic acid, each demonstrating a range of biological activities.[3][5]

1.1. Anticancer Activity

Several compounds derived from Garcinia have exhibited potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][6] Garcinol, for instance, has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer.[6][7][8] Gambogic acid has also demonstrated significant anticancer effects by triggering apoptosis through the activation of caspases and modulating the Bax/Bcl-2 ratio.[3] Furthermore, α-mangostin has been recognized for its anticancer potential, contributing to the cytotoxic effects of Garcinia extracts.[6]

1.2. Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds from Garcinia have shown promising anti-inflammatory effects. For example, α-mangostin has been found to strongly inhibit the production of nitric oxide (NO), a key inflammatory mediator.[9] Garcinol has also been reported to suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β by modulating the NF-κB signaling pathway.[3][5]

1.3. Antimicrobial Activity

With the rise of antibiotic resistance, the search for new antimicrobial agents is crucial. Garcinia species have proven to be a valuable source of compounds with antibacterial and antifungal properties.[10] Extracts from various Garcinia species have shown inhibitory activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[11][12][13] For instance, the ethyl acetate extract of Garcinia gaudichaudii has been effective against Gram-positive bacteria.[11]

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the potency of these compounds, the following tables summarize the available quantitative data from various studies.

Table 1: Anticancer Activity of Garcinia-Derived Compounds

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Garcinol | HT-29 (Colon) | Growth Inhibition | 3.2 - 21.4 µM (72h) | [14] |

| Garcinol | HCT-116 (Colon) | Growth Inhibition | 3.2 - 21.4 µM (72h) | [14] |

| Garcinol | CAL27 (Oral Squamous Carcinoma) | Apoptosis Induction | More potent than 8-allyl garcinol at 10 µM and 20 µM | [15] |

Table 2: Anti-inflammatory Activity of Garcinia-Derived Compounds

| Compound/Extract | Cell Line / Model | Assay | Concentration | % Inhibition / Effect | Reference |

| α-Mangostin | RAW 264.7 Macrophages | NO Production | 50 µM | 83.42% | [9] |

| Rubraxanthone | RAW 264.7 Macrophages | NO Production | 50 µM | 23.86% | [9] |

| Tetraprenyltoluquinone | RAW 264.7 Macrophages | NO Production | 50 µM | 80.98% (with cytotoxicity) | [9] |

| Garcinol | Macrophages | Cytokine Secretion (LPS-induced) | Not specified | Inhibition of TNF-α and IL-1β | [3] |

Table 3: Antimicrobial Activity of Garcinia-Derived Compounds and Extracts

| Compound/Extract | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |

| Garcinia gaudichaudii (Ethyl Acetate Extract) | Gram-positive bacteria | Broth microdilution | 15.625 - 25 µg/mL | [11][16] |

| Garcinia planchonii (Methanol Extract) | Gram-positive bacteria | Broth microdilution | 160 µg/mL | [11][16] |

| Garcinia planchonii (Methanol Extract) | Gram-negative bacteria | Broth microdilution | 75 µg/mL | [11][16] |

| GB1 (from Garcinia kola) | Staphylococcus aureus | Not specified | 3.1 x 10⁻⁷ µg/mL | [12] |

| GB1 (from Garcinia kola) | Escherichia coli | Not specified | 3.0 x 10⁻³ µg/mL | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Garcinia-derived compounds.

3.1. Determination of Nitric Oxide (NO) Inhibition (Griess Reaction)

This protocol is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), to the wells.

-

Incubation: The plates are incubated for a further 24 hours.

-

Griess Assay:

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) is added to the supernatant in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at 550 nm using a microplate reader.

-

-

Calculation: The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the stimulated, untreated control group.

3.2. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of compounds on cell viability and to determine their cytotoxic potential.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds, as described for the NO inhibition assay.

-

MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), the culture medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells.

3.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The biological effects of Garcinia-derived compounds are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, created using Graphviz, illustrate some of these key pathways and a general experimental workflow.

Caption: General experimental workflow for the discovery of bioactive compounds from Garcinia.

Caption: Inhibition of the NF-κB signaling pathway by garcinol.

Caption: Garcinol-mediated inhibition of the STAT3 signaling pathway.

This technical guide consolidates current knowledge on the biological activities of novel compounds from the Garcinia genus. The provided data, protocols, and pathway diagrams are intended to support and accelerate further research and development in this promising area of natural product-based drug discovery.

References

- 1. Medicinal Potential of Garcinia Species and Their Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant property of secondary metabolites from Garcinia genus: A short review [redalyc.org]

- 3. A Review of Herbal Medicine-Based Phytochemical of Garcinia as Molecular Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Role of Garcinol as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemicals and Biological Activities of Garcinia atroviridis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial Activity of Polyphenols of Garcinia Indica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant and Antimicrobial Activities of the Extracts from Different Garcinia Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Epi-Isogarcinol in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiproliferative activity of 7-Epi-Isogarcinol, a natural compound with demonstrated potential as an anticancer agent. This document includes quantitative data on its efficacy in various cancer cell lines, detailed experimental protocols for assessing its activity, and diagrams of the key signaling pathways involved in its mechanism of action.

Antiproliferative Activity of this compound

This compound, also referred to as 7-epigarcinol in the scientific literature, has been shown to inhibit the proliferation of various cancer cell lines. Its cytotoxic effects are primarily attributed to the induction of apoptosis and arrest of the cell cycle. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, have been determined in several human cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and the closely related isomer, Isogarcinol, in different human cancer cell lines. This data provides a comparative view of its potency across various cancer types.

| Compound | Cancer Cell Line | Cell Type | IC50 (µg/mL) |

| This compound | HL-60 | Human Promyelocytic Leukemia | 7[1] |

| PC-3 | Human Prostate Cancer | 7[1] | |

| Isogarcinol | HL-60 | Human Promyelocytic Leukemia | 8[1] |

| PC-3 | Human Prostate Cancer | 4[1] | |

| MDA-MB-231 | Human Breast Cancer | 14.70 ± 1.94 µM |

Note: The IC50 values for this compound are currently limited in the published literature. Further research is encouraged to expand this dataset across a wider range of cancer cell lines.

Mechanism of Action

This compound exerts its antiproliferative effects through a multi-faceted mechanism that primarily involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Studies have shown that this compound treatment leads to characteristic morphological changes associated with apoptosis, including cell shrinkage and chromatin condensation. The underlying mechanism involves the disruption of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS), which are key events in the intrinsic pathway of apoptosis.

Cell Cycle Arrest

This compound has been observed to cause an arrest of the cell cycle at the G2/S phase in cancer cells[1]. This prevents the cells from progressing through the division cycle and ultimately leads to a reduction in tumor cell proliferation.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antiproliferative activity of this compound.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric method used to determine cell number and viability based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

96-well white-walled plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Caspase-Glo® 3/7 Assay Reagent (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the SRB assay protocol (steps 1 and 2).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the untreated control to determine the fold-increase in caspase-3/7 activity.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound.

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Caption: Cell Cycle Arrest Mechanism of this compound.

Experimental Workflow Diagram

Caption: General Workflow for Evaluating Antiproliferative Activity.

References

Application Notes and Protocols: 7-Epi-Isogarcinol as an Inhibitor of the STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of 7-Epi-Isogarcinol on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The methodologies and data presented are primarily based on studies of the closely related compound, garcinol, and are expected to be highly relevant for its isomer, this compound.

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in transmitting signals from the cell membrane to the nucleus.[1][2] This transcription factor plays a pivotal role in numerous cellular processes, including cell growth, differentiation, survival, and immune responses.[2] While STAT3 activation is normally a transient and tightly controlled process in healthy cells, its persistent or constitutive activation is a hallmark of many human cancers.[3][4][5] This aberrant STAT3 activity promotes tumor cell proliferation, invasion, drug resistance, and evasion of the immune system, making it a prime target for cancer therapy.[2][3]

Garcinol, a polyisoprenylated benzophenone extracted from the fruit rind of Garcinia indica, has demonstrated significant anti-cancer properties.[4][6] Emerging research indicates that garcinol exerts its effects, at least in part, by targeting and inhibiting the STAT3 signaling pathway.[4][7] Studies have shown that garcinol can suppress both constitutive and interleukin-6 (IL-6) inducible STAT3 activation in cancer cells.[3] The proposed mechanisms of action include the inhibition of STAT3 phosphorylation, dimerization, and acetylation, which are crucial steps for its activation and subsequent gene transcription.[3]

This compound, as an isomer of isogarcinol (a derivative of garcinol), is a promising candidate for STAT3 inhibition. These application notes provide the necessary protocols to investigate its potential as a therapeutic agent targeting the STAT3 pathway.

Data Presentation: Inhibitory Effects of Garcinol on STAT3 Signaling

The following tables summarize quantitative data from studies on garcinol, which can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by Garcinol in C3A Human Hepatocellular Carcinoma Cells

| Garcinol Concentration (µM) | Duration of Treatment | Method of Detection | Observed Effect on p-STAT3 (Tyr705) |

| 0 (Control) | 6 hours | Western Blot | Baseline phosphorylation |

| 10 | 6 hours | Western Blot | Noticeable decrease |

| 25 | 6 hours | Western Blot | Significant decrease |

| 50 | 6 hours | Western Blot | Maximum inhibition observed[3][8] |

Table 2: Time-Dependent Inhibition of STAT3 Phosphorylation by Garcinol in C3A Cells

| Garcinol Concentration (µM) | Duration of Treatment | Method of Detection | Observed Effect on p-STAT3 (Tyr705) |

| 50 | 0 hours (Control) | Western Blot | Baseline phosphorylation |

| 50 | 2 hours | Western Blot | Inhibition initiated |

| 50 | 4 hours | Western Blot | Near-maximal inhibition |

| 50 | 6 hours | Western Blot | Sustained maximal inhibition[3] |

| 50 | 8 hours | Western Blot | Inhibition persists |

Table 3: Effect of Garcinol on STAT3-Dependent Luciferase Reporter Gene Expression

| Garcinol Concentration (µM) | Cell Line | Stimulation | Method of Detection | Result |

| 0 (Control) | PLC/PRF5 | EGF (100 ng/mL) | Luciferase Assay | Baseline luciferase activity |

| 10 | PLC/PRF5 | EGF (100 ng/mL) | Luciferase Assay | Significant reduction in luciferase activity[7] |

| 25 | PLC/PRF5 | EGF (100 ng/mL) | Luciferase Assay | Further significant reduction in luciferase activity[7] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the key processes, the following diagrams have been generated using Graphviz.

Caption: The STAT3 signaling cascade and points of inhibition by this compound.

Caption: Workflow for assessing this compound's effect on STAT3 signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on the STAT3 signaling pathway.

Protocol 1: Western Blot Analysis for STAT3 Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cancer cells treated with this compound.

Materials:

-

Cancer cell line with constitutive STAT3 activation (e.g., C3A, MDA-MB-231)

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-STAT3 (Tyr705), rabbit anti-STAT3, and mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 6 hours). A vehicle control (DMSO) should be included.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total STAT3 and β-actin as a loading control.

-

Protocol 2: STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 by quantifying the expression of a luciferase reporter gene under the control of a STAT3-responsive promoter.

Materials:

-

Cancer cell line (e.g., PLC/PRF5)

-

STAT3-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound stock solution

-

Stimulating agent (e.g., EGF or IL-6)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection:

-

Seed 5 x 10^5 cells per well in a 12-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the STAT3-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Treatment and Stimulation:

-

Treat the transfected cells with different concentrations of this compound for 4 hours.

-

Stimulate the cells with a STAT3 activator, such as EGF (100 ng/mL), for an additional 2 hours.[3]

-

-

Luciferase Activity Measurement:

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

These protocols provide a robust framework for the initial characterization of this compound as a STAT3 signaling pathway inhibitor. Further experiments, such as immunoprecipitation to study STAT3 dimerization and chromatin immunoprecipitation (ChIP) to assess STAT3 binding to target gene promoters, can provide deeper mechanistic insights.

References

- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]